molecular formula C25H23NO5 B557317 Fmoc-O-benzyl-L-serine CAS No. 83792-48-7

Fmoc-O-benzyl-L-serine

Cat. No. B557317
CAS RN: 83792-48-7
M. Wt: 417.5 g/mol
InChI Key: DYBDGLCDMLNEMJ-QHCPKHFHSA-N
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Description

Fmoc-O-benzyl-L-serine is a derivative used in organic synthesis . It can be applied in the synthesis of phosphopeptides . This derivative can be introduced using standard activation methods .


Synthesis Analysis

Fmoc-O-benzyl-L-serine can be prepared efficiently by standard Fmoc SPPS methods . β-piperidinylalanine formation has been shown to occur during Fmoc deprotection of N-terminal Ser (PO (OBzl)OH), particularly under microwave conditions .


Molecular Structure Analysis

The molecular formula of Fmoc-O-benzyl-L-serine is C25H23NO5 . Its molecular weight is 417.45 .


Chemical Reactions Analysis

Fmoc-O-benzyl-L-serine is used as a building block for the synthesis of phosphoserine containing peptides . It is stable to piperidine .


Physical And Chemical Properties Analysis

Fmoc-O-benzyl-L-serine is a white to off-white powder . It has an optical activity of [α]20/D +24±2°, c = 1% in ethyl acetate .

Scientific Research Applications

  • Fmoc-O-benzyl-L-serine is used in the synthesis of non-proteinogenic amino acids and intermediates. For example, it was utilized in the preparation of protected methyl esters of 2,3-l-diaminopropanoic acid (Temperini et al., 2020).

  • It is essential in the scalable one-pot synthesis of phosphorylated peptides, demonstrating cost-effectiveness and high purity in large-scale production (Mowrey et al., 2012).

  • Fmoc-O-benzyl-L-serine derivatives are used for synthesizing phosphoserine-containing peptides through solid-phase methods, contributing to advancements in automated peptide synthesis (WakamiyaTateaki et al., 1996).

  • The compound is involved in direct glycosylation processes, facilitating the synthesis of complex glycopeptides and contributing to carbohydrate research (Rajca & Wiessler, 1995).

  • It plays a role in the development of Fmoc-protected amino acids for automated solid-phase peptide synthesis, showing versatility in synthesizing substituted amino acids and derivatives (Deboves et al., 2001).

  • Fmoc-O-benzyl-L-serine is used to synthesize metabolically stable derivatives for the study of post-translational modifications like O-GlcNAcylation, which is crucial in understanding various biological processes (Ohnishi et al., 2000).

Safety And Hazards

When handling Fmoc-O-benzyl-L-serine, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes or clothing. Avoid ingestion and inhalation .

Future Directions

Fmoc-O-benzyl-L-serine can be applied in the synthesis of phosphopeptides . This derivative can be introduced using standard activation methods . It is a promising compound in the field of peptide synthesis .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c27-24(28)23(16-30-14-17-8-2-1-3-9-17)26-25(29)31-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBDGLCDMLNEMJ-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426922
Record name Fmoc-O-benzyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-O-benzyl-L-serine

CAS RN

83792-48-7
Record name Fmoc-O-benzyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
L Le Corre, C Gravier‐Pelletier, Y Le Merrer - 2007 - Wiley Online Library
The bacterial translocase MraY is a good target for the development of new antitbiotics as it is ubiquitous and essential for bacterial growth. The goal of this work was the synthesis of …
CR Viera - 2020 - search.proquest.com
Proteasome inhibitors (PIs) have become an effective class of targeted therapeutic agents for the treatment of multiple myeloma (MM). However, with the development and clinical use of …
Number of citations: 0 search.proquest.com
R Pettecrew - 2005 - search.proquest.com
The work detailed in this thesis is focused upon investigating PepTl, a peptide transporter protein located in the epithelial cells on the outer surface of the small intestine. PepTl has been …
Number of citations: 0 search.proquest.com
EAM Francis - 2005 - search.proquest.com
RNA is emerging as a target for the synthesis of new drugs to combat serious diseases. RNA has an intricate three-dimensional structure, which provides potential binding sites for small …
Number of citations: 0 search.proquest.com
K Hanson, DJ Wilger, ST Jones, DP Harrison… - Peptide …, 2013 - Wiley Online Library
… α-Fmoc-O-benzyl-L-serine was also manually injected during automated peptide synthesis. … -lysine (2) or α-Fmoc-O-benzyl-L-serine. Azido-phosphopeptide identities were confirmed by …
Number of citations: 12 onlinelibrary.wiley.com
O Monasson, M Ginisty, J Mravljak, G Bertho… - Tetrahedron …, 2009 - Elsevier
… yield from commercially available N-Fmoc-O-benzyl-l-serine by esterification with tert-… The latter was prepared from the N-Fmoc-O-benzyl-l-serine via N-methylation according to …
Number of citations: 26 www.sciencedirect.com

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